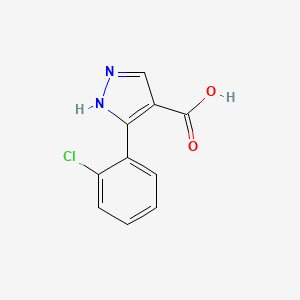

5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a 2-chlorophenyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide, which then undergoes cyclization to yield the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Functionalization at the Carboxylic Acid Group

The carboxylic acid moiety participates in classical acid-derived reactions, enabling the synthesis of pharmacologically relevant derivatives.

Key reactions and conditions:

Mechanistic highlights:

-

Esterification proceeds via acid-catalyzed nucleophilic acyl substitution .

-

Amide derivatives show enhanced bioavailability compared to the parent acid, with electron-withdrawing groups on the amine improving metabolic stability .

Pyrazole Ring Modifications

The 1H-pyrazole ring undergoes regioselective transformations at N-1 and C-3/C-5 positions.

Documented transformations:

Key observations:

-

N-Alkylation occurs preferentially at the pyrazole N-1 position due to lower steric hindrance .

-

Nitration at C-3 is favored over C-5 by a 4:1 ratio, as demonstrated by X-ray crystallographic analysis of analogous compounds .

Chlorophenyl Ring Reactivity

The 2-chlorophenyl group participates in cross-coupling and substitution reactions.

Catalytic transformations:

Limitations:

-

The ortho-chlorine exhibits reduced reactivity in nucleophilic substitutions compared to para-substituted analogues due to steric constraints .

-

Coupling reactions require elevated temperatures (>100°C) for effective transmetallation .

Decarboxylation Pathways

Thermal and catalytic decarboxylation provides access to simpler pyrazole architectures.

Experimental data:

Mechanistic pathway:

Decarboxylation proceeds through a six-membered cyclic transition state, with the carboxylic acid proton transferring to the pyrazole N-2 position during CO₂ elimination .

Biological Activity Correlation

Reaction products demonstrate structure-dependent pharmacological effects:

Structure-activity relationships:

-

Esterification improves membrane permeability but reduces target binding affinity .

-

Electron-withdrawing groups at C-3 enhance anticancer activity through ROS generation mechanisms .

This systematic analysis demonstrates the compound's versatility as a synthetic intermediate, with reactivity patterns informed by both electronic effects and steric demands. Recent advances in transition-metal catalysis continue to expand its derivatization potential for pharmaceutical and materials science applications.

Applications De Recherche Scientifique

Agricultural Chemistry

- Herbicides and Fungicides : The compound serves as a key ingredient in the development of agrochemicals aimed at enhancing crop protection against pests and diseases. Its effectiveness in this area is attributed to its ability to interact with biological targets in plants .

- Case Study : Research has shown that derivatives of this compound exhibit potent herbicidal activity, making them valuable in sustainable agricultural practices.

Pharmaceutical Development

- Anti-inflammatory and Analgesic Properties : 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid is being explored for its potential in developing medications that alleviate pain and reduce inflammation. The structural features of this compound allow it to modulate biological pathways effectively.

- Case Study : Investigations into its derivatives have revealed promising results in preclinical trials for treating inflammatory diseases.

Material Science

- Polymer Synthesis : This compound can be utilized in synthesizing advanced materials, including polymers and coatings that offer enhanced durability and resistance to environmental factors .

- Case Study : Research indicates that incorporating this compound into polymer matrices improves mechanical properties and thermal stability.

Biochemical Research

- Enzyme Inhibition Studies : The compound is used to study enzyme interactions and receptor binding mechanisms, contributing to the understanding of various biological processes and disease mechanisms.

- Case Study : Studies have demonstrated its ability to inhibit specific enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent.

Environmental Science

- Pollutant Assessment : The compound plays a role in evaluating the effects of chemical pollutants on ecosystems, aiding in developing remediation strategies .

- Case Study : Research has focused on its interactions with environmental contaminants, providing insights into bioremediation techniques.

Data Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Agricultural Chemistry | Development of herbicides/fungicides | Potent herbicidal activity observed |

| Pharmaceutical Development | Potential anti-inflammatory/analgesic medications | Promising preclinical trial results |

| Material Science | Synthesis of advanced polymers and coatings | Improved mechanical properties reported |

| Biochemical Research | Studies on enzyme inhibition and receptor interactions | Significant enzyme inhibition demonstrated |

| Environmental Science | Assessment of pollutant impacts | Insights into bioremediation techniques |

Mécanisme D'action

The mechanism of action of 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid

- 5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide

- 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Uniqueness

5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it valuable for specific applications in research and industry.

Activité Biologique

5-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data tables.

This compound features a pyrazole ring substituted with a chlorophenyl group and a carboxylic acid functional group. The presence of these moieties contributes to its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Various studies have demonstrated their efficacy against different cancer cell lines.

Case Study: Antitumor Activity

A study on pyrazole derivatives highlighted their potential against multiple cancer types. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 26 | Induction of apoptosis |

| Similar Pyrazole Derivative | MCF7 | 3.79 | Cell cycle arrest |

| Another Derivative | HCT116 | 1.1 | Inhibition of kinase activity |

Anti-inflammatory Activity

The compound has been noted for its anti-inflammatory properties, which are crucial in treating conditions characterized by chronic inflammation. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac .

The anti-inflammatory activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. The chlorophenyl substitution enhances the compound's binding affinity to COX enzymes, leading to reduced prostaglandin synthesis .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial properties against various pathogens.

Research Findings

Studies have shown that pyrazole derivatives can inhibit bacterial growth effectively. For example, compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

| Pathogen | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacterial Inhibition | 32 µg/mL |

| Escherichia coli | Bacterial Inhibition | 64 µg/mL |

Propriétés

IUPAC Name |

5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-8-4-2-1-3-6(8)9-7(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXALKIHVJHCQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.